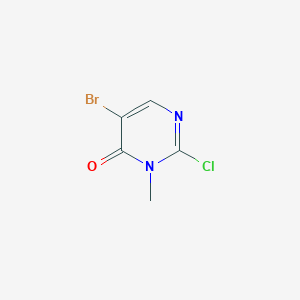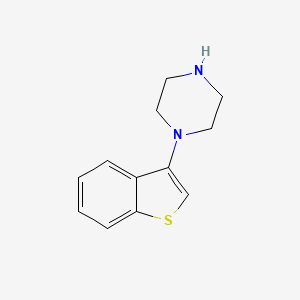
1-(1-benzothiophen-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzothiophen-3-yl)piperazine is an organic compound that consists of a benzothiophene ring attached to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with piperazine under specific conditions. For instance, benzothiophene can be reacted with piperazine in the presence of a suitable catalyst and solvent to yield the desired product . Another method involves the use of intermediates such as 7-(4-chlorobutoxy)quinolin-2(1H)-one, which reacts with 1-(benzothiophen-4-yl)piperazine to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-benzothiophen-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The benzothiophene ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(1-benzothiophen-3-yl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-benzothiophen-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
- 1-(Benzothiophen-4-yl)piperazine
- 1-(Benzo[b]thiophen-4-yl)piperazine
- 4-(1-Piperazinyl)benzo[b]thiophene
Comparison: 1-(1-benzothiophen-3-yl)piperazine is unique due to the position of the piperazine moiety on the benzothiophene ringCompared to its analogs, this compound may exhibit distinct pharmacological profiles and binding affinities, making it a valuable compound for specific research purposes .
Propiedades
Fórmula molecular |
C12H14N2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-3-yl)piperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 |
Clave InChI |
MBFFEYZLTXREPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


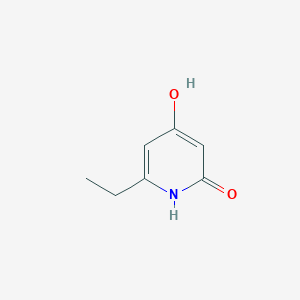
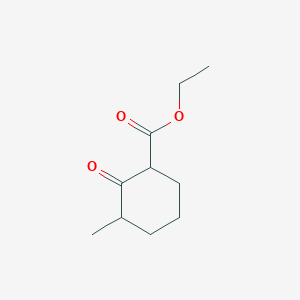






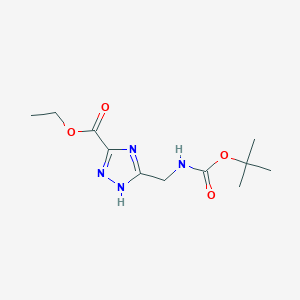
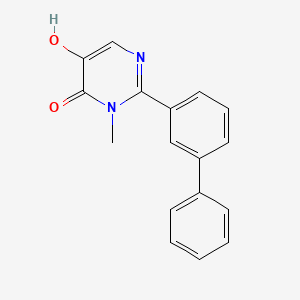
![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)

